

A Comparative Guide to the NaF-AlF₃ Phase Diagram: Cross-Referencing Experimental Data

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Compound of Interest

Compound Name: *Trisodium hexafluoroaluminate*

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For researchers and professionals in materials science and electrometallurgy, an accurate understanding of the sodium fluoride (NaF) and aluminum fluoride (AlF₃) phase diagram is critical. This guide provides a consolidated comparison of key experimental data points from various studies, details the methodologies used to obtain this data, and presents a logical workflow for cross-referencing experimental findings with established phase diagrams.

Quantitative Data Summary

The NaF-AlF₃ system is characterized by the formation of two key compounds: cryolite (Na₃AlF₆) and chiolite (Na₅Al₃F₁₄). The following table summarizes the critical transition points—eutectic, peritectic, and congruent melting points—as reported in the literature. These points are fundamental for applications such as aluminum electrolysis, where the electrolyte composition and temperature are crucial for efficiency.

Phase Transition	Composition (mol% AlF ₃)	Temperature (°C)	Reference(s)
Eutectic (E1)	13.0	891	
Congruent Melting (Na ₃ AlF ₆)	25.0	1011.6	[1]
Peritectic (Na ₅ Al ₃ F ₁₄)	42.5	740	[1]
Eutectic (E2)	46.0	698	[1]
Eutectic (E2)	46.22	~700	

Experimental Protocols

The determination of the NaF-AlF₃ phase diagram relies on precise experimental techniques to identify phase transition temperatures. The primary method cited in the literature is Thermal Analysis, which encompasses techniques like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC).

1. Sample Preparation:

- **Starting Materials:** High-purity NaF and AlF₃ are used as starting materials. AlF₃ may be purified by sublimation to remove impurities.
- **Drying:** The chemicals are typically dried to remove any moisture, which can affect the transition temperatures. For instance, NaF may be dried at 600°C for 2 hours.
- **Mixing:** The desired compositions are prepared by accurately weighing and mixing the components.
- **Homogenization:** The mixtures are often melted to ensure homogeneity before the analysis.

2. Thermal Analysis:

- **Apparatus:** A standard thermal analysis setup is employed, often consisting of a furnace with a controlled atmosphere (e.g., argon) to prevent oxidation.

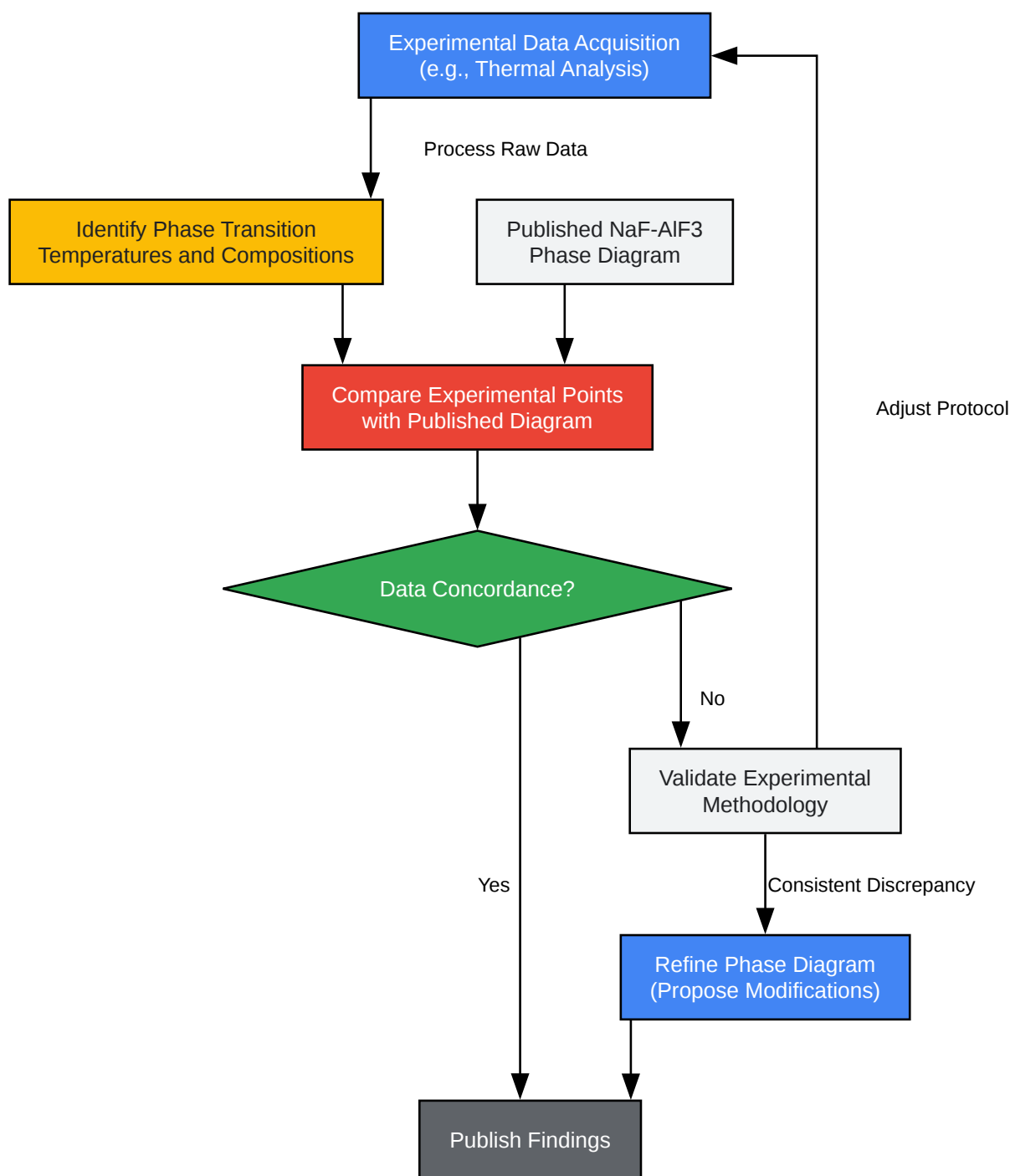
- **Crucibles:** Platinum crucibles are commonly used to contain the samples due to their high melting point and chemical inertness.
- **Heating and Cooling Rates:** The samples are subjected to controlled heating and cooling cycles. The rates are typically kept low (e.g., 2–5 °C/min) to ensure that the system is close to thermodynamic equilibrium.
- **Temperature Measurement:** A calibrated thermocouple (e.g., NiCr/NiSi) is immersed in the melt to record the temperature. The thermocouple is often calibrated against the melting point of a known standard, such as pure NaCl.
- **Data Acquisition:** The cooling and heating curves are recorded. Phase transitions are identified by the presence of thermal arrests (plateaus) or changes in the slope of the curve, corresponding to the latent heat of fusion or reaction.

3. Compositional Analysis:

- After thermal analysis, the composition of the solidified sample may be verified using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases present.

Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing new experimental data with the established NaF-AlF₃ phase diagram. This process is essential for validating experimental results and refining our understanding of the phase equilibria.



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Workflow for cross-referencing experimental data.

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References

- 1. [akjournals.com](https://www.akjournals.com) [[akjournals.com](https://www.akjournals.com)]
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